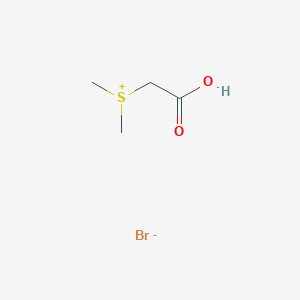![molecular formula C13H30N2O4Si B14297348 N-Propyl-N'-[3-(triethoxysilyl)propyl]urea CAS No. 119789-80-9](/img/structure/B14297348.png)
N-Propyl-N'-[3-(triethoxysilyl)propyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Propyl-N’-[3-(triethoxysilyl)propyl]urea is a versatile organosilane compound widely used in various scientific and industrial applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it an essential component in surface modification, adhesion promotion, and as a coupling agent in various chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-N’-[3-(triethoxysilyl)propyl]urea typically involves the reaction of propylamine with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out under controlled conditions, usually in an inert atmosphere to prevent unwanted side reactions. The reaction proceeds as follows:
Propylamine+3-(Triethoxysilyl)propyl isocyanate→N-Propyl-N’-[3-(triethoxysilyl)propyl]urea
Industrial Production Methods
In industrial settings, the production of N-Propyl-N’-[3-(triethoxysilyl)propyl]urea is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency .
化学反応の分析
Types of Reactions
N-Propyl-N’-[3-(triethoxysilyl)propyl]urea undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the triethoxysilyl groups hydrolyze to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can condense with other silanol groups or with hydroxyl groups on surfaces to form strong siloxane bonds.
Substitution: The urea moiety can participate in substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.
Condensation: Often facilitated by heating or using catalysts such as acids or bases.
Substitution: Requires nucleophilic reagents and is usually performed under mild conditions to prevent degradation of the compound.
Major Products Formed
Siloxane Networks: Formed through hydrolysis and condensation reactions, leading to the formation of cross-linked siloxane structures.
Substituted Urea Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
N-Propyl-N’-[3-(triethoxysilyl)propyl]urea has a wide range of applications in scientific research, including:
Surface Modification: Used to modify the surface properties of materials such as glass, metals, and polymers to enhance adhesion, wettability, and chemical resistance.
Catalyst Support: Employed as a ligand to immobilize catalysts on solid supports, improving their stability and reusability.
Biomedical Applications: Utilized in the functionalization of nanoparticles for drug delivery, imaging, and diagnostic applications.
Polymer Chemistry: Acts as a coupling agent in the synthesis of hybrid materials, enhancing the compatibility between organic and inorganic components.
作用機序
The mechanism of action of N-Propyl-N’-[3-(triethoxysilyl)propyl]urea involves the formation of strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl groups undergo hydrolysis to form silanol groups, which can then condense with hydroxyl groups on surfaces to form siloxane bonds. This results in the formation of a stable, cross-linked network that enhances the mechanical and chemical properties of the modified surfaces .
類似化合物との比較
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but contains ethylenediamine instead of urea.
N-(Triethoxysilylpropyl)urea: Similar in structure but lacks the propyl group.
Uniqueness
N-Propyl-N’-[3-(triethoxysilyl)propyl]urea is unique due to its dual functionality, combining the properties of both urea and triethoxysilyl groups. This allows it to form strong bonds with a wide range of substrates, making it highly versatile in various applications .
特性
CAS番号 |
119789-80-9 |
|---|---|
分子式 |
C13H30N2O4Si |
分子量 |
306.47 g/mol |
IUPAC名 |
1-propyl-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C13H30N2O4Si/c1-5-10-14-13(16)15-11-9-12-20(17-6-2,18-7-3)19-8-4/h5-12H2,1-4H3,(H2,14,15,16) |
InChIキー |
MMSFJRXKYJJXSB-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)NCCC[Si](OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


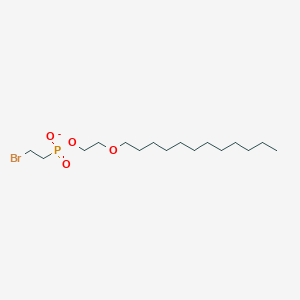
![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)
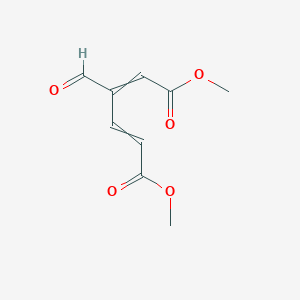
![{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid](/img/structure/B14297289.png)
![{2-[(Tributylstannyl)methyl]phenyl}methanol](/img/structure/B14297290.png)
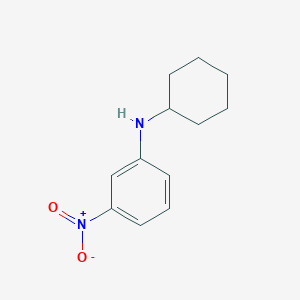
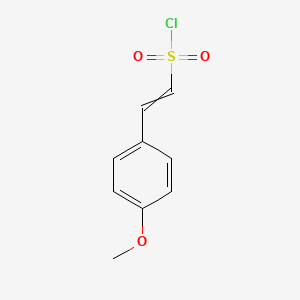
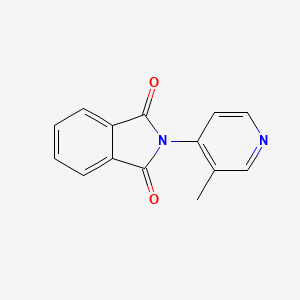

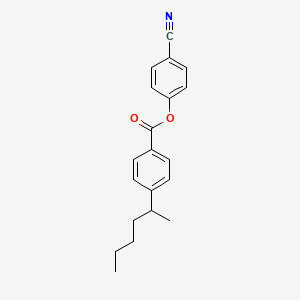
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-hydroxy-1,3-dioxo-,1,1-dimethylethyl ester](/img/structure/B14297327.png)
![2-methyl-7-nitro-[1]benzofuro[5,4-e][1,3]benzoxazole](/img/structure/B14297330.png)
![2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14297333.png)
